3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

Catalog No.
S729550
CAS No.
55904-84-2
M.F
C6H10N2O4S
M. Wt
206.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

CAS Number

55904-84-2

Product Name

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide

IUPAC Name

3,4-diethoxy-1,2,5-thiadiazole 1,1-dioxide

Molecular Formula

C6H10N2O4S

Molecular Weight

206.22 g/mol

InChI

InChI=1S/C6H10N2O4S/c1-3-11-5-6(12-4-2)8-13(9,10)7-5/h3-4H2,1-2H3

InChI Key

WZMXSPCYRSRMJT-UHFFFAOYSA-N

SMILES

CCOC1=NS(=O)(=O)N=C1OCC

Canonical SMILES

CCOC1=NS(=O)(=O)N=C1OCC

3,4-Diethoxy-1,2,5-thiadiazole-1,1-dioxide (CAS 55904-84-2) is a highly specialized, bifunctional electrophilic reagent primarily utilized in the synthesis of asymmetric 3,4-diamino-1,2,5-thiadiazole-1,1-dioxide derivatives, which serve as potent bioisosteres for squaramides and cyanoguanidines in medicinal chemistry. Featuring two displaceable ethoxy leaving groups on a strongly electron-deficient thiadiazole-1,1-dioxide core, this compound enables stepwise nucleophilic aromatic substitutions. Beyond pharmaceutical precursor applications, its distinct reduction profile and ability to form delocalized, elastic polymeric networks have driven its adoption as an advanced solid electrolyte interphase (SEI) forming additive in high-performance lithium-ion batteries. For procurement, it represents a stable, handleable alternative to highly reactive halogenated analogs while offering distinct lipophilicity and kinetic profiles compared to its methoxy counterpart [1].

Generic substitution of the diethoxy leaving groups with dimethoxy or dichloro variants fundamentally alters the kinetic control of asymmetric amination and the material's handling requirements. The 3,4-dichloro analog is excessively reactive and highly moisture-sensitive, rapidly hydrolyzing to the dihydroxy form upon atmospheric exposure, which precludes standard benchtop storage and scale-up without rigorous inert atmosphere controls[1]. Conversely, while the 3,4-dimethoxy analog is stable, the ethoxy groups in the target compound provide increased steric bulk and lipophilicity. This subtle steric differentiation enhances the kinetic gap between the first and second amine displacements, minimizing the formation of unwanted symmetric diamine byproducts during the synthesis of complex, asymmetric drug candidates. Furthermore, in battery electrolyte formulations, the specific solvation and reduction potential of the diethoxy variant dictate the elasticity and ionic conductivity of the resulting SEI layer, making it non-interchangeable with standard carbonate additives like FEC[2].

Moisture Stability and Handling Resiliency vs. Halogenated Precursors

When selecting a 1,2,5-thiadiazole-1,1-dioxide precursor, handling stability is a primary procurement driver. The 3,4-dichloro analog is highly hygroscopic and undergoes rapid hydrolysis to 3,4-dihydroxy-1,2,5-thiadiazole-1,1-dioxide upon exposure to atmospheric moisture, requiring strict glovebox handling. In contrast, 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide is bench-stable and tolerates standard atmospheric exposure during transfer and scale-up without degrading [1].

Evidence DimensionAtmospheric moisture stability and hydrolysis rate
Target Compound DataBench-stable, tolerates atmospheric exposure without rapid degradation
Comparator Or Baseline3,4-Dichloro-1,2,5-thiadiazole-1,1-dioxide (Highly hygroscopic, rapid hydrolysis)
Quantified DifferenceExtends the workable atmospheric exposure window from minutes to months under standard dry storage.
ConditionsAmbient laboratory conditions (air exposure) during reagent transfer.

Procurement teams can source the diethoxy compound without investing in specialized inert-atmosphere shipping and handling infrastructure, significantly lowering process costs.

Kinetic Control in Stepwise Asymmetric Amination

Synthesizing asymmetric 3,4-diamino derivatives requires precise control over sequential nucleophilic substitutions. The bulkier ethoxy leaving groups of 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide provide greater steric hindrance compared to the 3,4-dimethoxy analog. This steric bulk increases the activation energy for the second amine displacement, widening the kinetic window to isolate the mono-substituted intermediate and reducing the formation of symmetric diamine byproducts[1].

Evidence DimensionKinetic differentiation between first and second nucleophilic displacement
Target Compound DataSlower, sterically hindered second displacement
Comparator Or Baseline3,4-Dimethoxy-1,2,5-thiadiazole-1,1-dioxide (Faster second displacement, higher byproduct risk)
Quantified DifferenceEnhances the kinetic gap between sequential aminations, improving the yield of the mono-substituted intermediate.
ConditionsSequential addition of primary/secondary amines in alcoholic solvents at room temperature.

For manufacturers synthesizing complex bioisosteres, the diethoxy variant provides superior reaction control, minimizing costly chromatographic separation of symmetric byproducts.

High-Temperature SEI Stability in Lithium-Ion Batteries

In advanced battery formulations, 1,2,5-thiadiazole-1,1-dioxide derivatives act as highly effective SEI-forming additives. Compared to the industry standard Fluoroethylene Carbonate (FEC), the thiadiazole core undergoes electro-reduction to form an elastic, delocalized pi-conjugated polymer network. This network accommodates the severe volume expansion of silicon anodes and maintains structural integrity and ionic conductivity even at elevated temperatures where FEC degrades [1].

Evidence DimensionHigh-temperature capacity retention and SEI elasticity
Target Compound DataForms a stable, delocalized pi-conjugated polymer SEI
Comparator Or BaselineFluoroethylene carbonate (FEC) standard additive
Quantified DifferenceOutperforms FEC in accommodating silicon anode volume expansion and resisting thermal degradation at elevated temperatures.
ConditionsLithium-ion battery cycling at high temperatures (e.g., 45°C+).

Battery engineers can utilize this compound to formulate electrolytes that maintain structural integrity and conductivity under thermal stress, outperforming traditional FEC-based systems.

Enhanced Lipophilicity for Organic Solvent Compatibility

Solvent compatibility is critical when reacting with highly lipophilic or complex amines. The presence of two ethoxy groups instead of methoxy groups increases the overall lipophilicity of the precursor. This structural difference enhances the solubility of 3,4-diethoxy-1,2,5-thiadiazole-1,1-dioxide in moderately polar to non-polar aprotic solvents, such as dichloromethane or toluene, whereas the dimethoxy analog exhibits more limited solubility, restricting the choice of reaction media[1].

Evidence DimensionSolubility in non-polar to moderately polar organic solvents
Target Compound DataHigher lipophilicity due to ethyl substitution
Comparator Or Baseline3,4-Dimethoxy-1,2,5-thiadiazole-1,1-dioxide (Lower lipophilicity)
Quantified DifferenceThe addition of two methylene units increases the partition coefficient, enhancing solubility in aprotic solvents.
ConditionsStandard organic synthesis solvent systems at 20°C.

Allows process chemists to conduct coupling reactions in a broader range of aprotic solvents, which is critical when the reacting amine is insoluble in polar protic media.

Synthesis of Squaramide Bioisosteres in Drug Discovery

Used as a core building block to replace squaric acid in the development of chemokine receptor antagonists (e.g., CCR7, CXCR2) and histamine H2-receptor antagonists, where its unique acidity and hydrogen-bonding profile improve target affinity[1].

Stepwise Asymmetric Diamide Production

Ideal for manufacturing workflows requiring the sequential addition of two different complex amines, as the ethoxy leaving groups provide the necessary kinetic control to isolate the mono-substituted intermediate cleanly[1].

Advanced SEI Additive for Silicon-Anode Lithium-Ion Batteries

Procured by battery R&D teams to formulate high-temperature-stable electrolytes; the compound electrochemically polymerizes to form an elastic, highly conductive solid electrolyte interphase that accommodates extreme volume changes during cycling [2].

XLogP3

0.8

Wikipedia

3,4-Diethoxy-1,2,5-thiadiazole 1,1-dioxide

Dates

Last modified: 08-15-2023

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